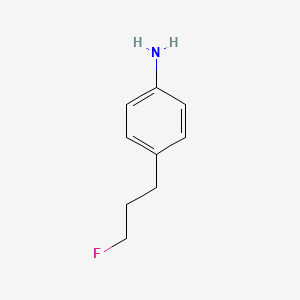

4-(3-Fluoropropyl)aniline

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H12FN |

|---|---|

Molecular Weight |

153.20 g/mol |

IUPAC Name |

4-(3-fluoropropyl)aniline |

InChI |

InChI=1S/C9H12FN/c10-7-1-2-8-3-5-9(11)6-4-8/h3-6H,1-2,7,11H2 |

InChI Key |

BTCABBBQMWBSKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1CCCF)N |

Origin of Product |

United States |

Synthetic Methodologies and Route Development for 4 3 Fluoropropyl Aniline

Retrosynthetic Analysis and Strategic Precursors

Retrosynthetic analysis is a technique used to plan a chemical synthesis by working backward from the target molecule to simpler, commercially available starting materials. amazonaws.com For 4-(3-Fluoropropyl)aniline, this approach helps identify key bond disconnections and strategic precursors.

Utilization of Nitrobenzene (B124822) Derivatives in Synthesis

A primary retrosynthetic strategy involves the disconnection of the C-N bond of the aniline (B41778) group. This points to a nitrobenzene derivative as a logical precursor. Specifically, 1-fluoro-4-nitrobenzene (B44160) or a related compound with a three-carbon side chain can serve as a starting point. The synthesis then hinges on the reduction of the nitro group to an amine. This approach is advantageous as nitroarenes are common and readily available starting materials in organic synthesis. The powerful directing nature of the nitro group can be exploited in earlier steps to introduce the propyl side chain at the para position.

Classical Synthetic Pathways

The forward synthesis of this compound typically employs well-established, classical organic reactions. These pathways are often characterized by their reliability and scalability.

Reduction of Nitro Group to Amino Function

A common and crucial step in syntheses starting from nitrobenzene precursors is the reduction of the nitro group to an amine. scispace.com This transformation can be achieved using a variety of reducing agents and conditions.

| Reducing Agent | Reaction Conditions | Advantages | Disadvantages |

| Tin (Sn) and Hydrochloric Acid (HCl) | Acidic medium | Effective for aromatic nitro groups | Requires stoichiometric amounts of metal, generates metallic waste |

| Iron (Fe) and Acetic Acid (CH₃COOH) | Acidic medium | Inexpensive and effective | Can require careful pH control |

| Catalytic Hydrogenation (H₂/Pd-C) | Hydrogen gas, Palladium on Carbon catalyst | High yielding, clean reaction | Requires specialized hydrogenation equipment, potential for catalyst poisoning |

| Sodium Borohydride (NaBH₄) and a catalyst | Often used with a catalyst like Pd/C | Milder reducing agent | May require a catalyst for efficient reduction of aromatic nitro groups |

The choice of reducing agent often depends on the presence of other functional groups in the molecule that might also be susceptible to reduction.

Fluorination Strategies Utilizing Reagents

The introduction of the fluorine atom is a key step in the synthesis. When starting from a precursor like 3-(4-aminophenyl)propan-1-ol, a nucleophilic fluorination reaction is typically employed.

| Fluorinating Agent | Typical Substrate | Key Features |

| Diethylaminosulfur Trifluoride (DAST) | Alcohols | Effective for converting primary alcohols to alkyl fluorides. |

| XTalFluor-M | Alcohols, Carboxylic Acids | A crystalline, more stable alternative to DAST. |

| Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor) | Alcohols | Similar reactivity to DAST but with improved thermal stability. |

These reagents facilitate the replacement of a hydroxyl group with a fluorine atom. The reaction mechanism typically involves the formation of a good leaving group from the alcohol, which is then displaced by a fluoride (B91410) ion.

Advanced Synthetic Techniques and Conditions

Modern organic synthesis often employs advanced techniques to improve efficiency, selectivity, and environmental friendliness. While specific advanced methods for the synthesis of this compound are not extensively detailed in the provided search results, general trends in aniline synthesis can be inferred. These may include:

Flow Chemistry: Conducting reactions in continuous flow reactors can offer better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processes.

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter timeframes.

Biocatalysis: The use of enzymes as catalysts can offer high chemo-, regio-, and stereoselectivity under mild reaction conditions, presenting a green alternative to traditional chemical methods.

These advanced techniques have the potential to optimize the synthesis of this compound, making the process more efficient and sustainable.

Chemical Oxidative Polymerization for Related Fluorinated Anilines

Chemical oxidative polymerization is a primary method for synthesizing polyaniline (PANI) and its derivatives. cas.czresearchgate.net This process typically involves the oxidation of aniline monomers, leading to the formation of polymer chains. While direct polymerization of this compound is not extensively documented, the principles derived from the polymerization of aniline and other fluorinated anilines offer valuable insights.

The process generally occurs in three phases: an induction period, chain propagation, and termination. cas.cz The oxidation can be initiated by various oxidizing agents, such as ammonium (B1175870) peroxydisulfate (B1198043) (APS) or ferric chloride (FeCl3), in an aqueous acidic medium. cas.czscispace.com The reaction mechanism is believed to involve the formation of reactive species like aniline cation radicals or nitrenium cations, which then couple to form dimers and subsequently longer polymer chains. cas.czresearchgate.net

For fluorinated anilines, the presence of the fluorine atom can influence the electronic properties of the monomer and, consequently, the polymerization process and the properties of the resulting polymer. The reaction conditions, such as the molar ratio of oxidant to monomer, temperature, and pH, are crucial factors that determine the molecular weight, yield, and structure of the polymer. scispace.comresearchgate.net For instance, the polymerization of aniline using FeCl3 has been optimized by investigating parameters like reaction temperature, the ratio of FeCl3 to aniline, and HCl concentration to achieve higher molecular weights and yields. scispace.com Similar optimization strategies would be necessary for the polymerization of fluorinated anilines to control the polymer's characteristics.

The morphology of the resulting polymer, such as nanotubes or nanorods, can also be influenced by the reaction conditions, particularly the acidity of the medium. cas.cz The resulting polymers, like polyaniline, are known for their conductive properties and potential applications in electronic devices and corrosion protection. cas.czitu.edu.tr

Coupling Reactions and Amidation Approaches

Coupling reactions are a cornerstone of modern organic synthesis and provide viable pathways to construct the carbon-nitrogen and carbon-carbon bonds necessary for synthesizing this compound.

Cross-Coupling Strategies: Traditional methods for synthesizing anilines often involve the initial halogenation or borylation of an aromatic ring, followed by a metal-catalyzed cross-coupling reaction. researchgate.net A more recent approach utilizes cyclohexanones as surrogates for aryl halides or boronic acids. researchgate.net This strategy involves the condensation of a cyclohexanone (B45756) with an amine to form a redox-active enamine, which then undergoes dehydrogenation to yield the aniline derivative. researchgate.net This photochemical dehydrogenative strategy offers a distinct retrosynthetic approach to aniline synthesis. researchgate.net

Rhodium(III)-catalyzed C-H activation presents another powerful tool for forming C-C bonds. For instance, N-nitrosoanilines can undergo oxidative coupling with allyl alcohols to introduce functionalized alkyl chains ortho to the amino group. frontiersin.org While this specific example directs to the ortho position, modifications to the directing group and reaction conditions could potentially be explored for para-substitution.

Amidation Approaches: Amidation reactions, which form an amide bond, can also be envisioned as a key step in a multi-step synthesis of this compound. One innovative method involves the nickel-catalyzed reductive coupling of unactivated esters with nitroarenes. nih.gov This allows for the direct formation of an amide from a nitroaromatic precursor, which can subsequently be reduced to the corresponding aniline. This one-step amidation is significant as it bypasses the need for pre-functionalized anilines or carboxylic acids. nih.gov

Another strategy involves installing the amide side chain prior to the formation of a heterocyclic ring in more complex structures, which circumvents the need for coupling reagents. nih.gov While this is demonstrated in a different molecular context, the principle of early-stage side-chain introduction could be adapted to a synthesis plan for this compound.

The table below summarizes key aspects of these approaches.

| Reaction Type | Key Features | Potential Application for this compound Synthesis |

| Photochemical Dehydrogenative Coupling | Uses cyclohexanones and amines; dual photoredox-cobalt catalysis. researchgate.net | A novel route starting from a substituted cyclohexanone and an amine containing the fluoropropyl moiety. |

| Rhodium(III)-Catalyzed C-H Activation | Directs functionalization to the C-H bond ortho to a directing group. frontiersin.org | Could be adapted for para-substitution with appropriate directing group design. |

| Nickel-Catalyzed Reductive Amidation | Couples unactivated esters with nitroarenes directly to form amides. nih.gov | Synthesis of a nitro-precursor with the fluoropropyl side chain, followed by reduction. |

Chemo- and Regioselective Synthesis Considerations

Achieving the desired substitution pattern (regioselectivity) and avoiding unwanted side reactions (chemoselectivity) are paramount in the synthesis of this compound.

Regioselectivity: The primary challenge is to ensure the fluoropropyl group is introduced specifically at the para-position of the aniline ring. In electrophilic aromatic substitution reactions on aniline, the amino group is a strong ortho-, para-director. However, achieving exclusive para-substitution can be difficult, often leading to a mixture of ortho and para isomers. Steric hindrance can sometimes be exploited to favor the para product.

In the context of modern catalytic methods, the choice of directing group is crucial for controlling regioselectivity. As seen in rhodium-catalyzed C-H functionalization, the directing group dictates the position of the new bond formation. frontiersin.org For a para-substituted product, a directing group strategy that specifically favors this position would be necessary.

Chemoselectivity: Chemoselectivity involves the selective reaction of one functional group in the presence of others. In the synthesis of this compound, the reactivity of the amino group and the potential for reactions involving the fluoroalkyl chain must be managed. For instance, during N-alkylation of anilines, over-alkylation to form secondary and tertiary amines is a common side reaction. google.com Careful control of stoichiometry and reaction conditions is necessary to favor mono-alkylation.

Photoredox catalysis has emerged as a tool for achieving high chemo- and regioselectivity in radical-radical cross-coupling reactions, for example, in the synthesis of homopropargyl amines. rsc.org Such methodologies, which operate under mild conditions, could be advantageous in constructing the fluoropropyl side chain while preserving the integrity of the aniline core.

Optimization of Reaction Conditions and Yields

The efficiency of any synthetic route to this compound is critically dependent on the optimization of reaction conditions to maximize the yield and purity of the final product.

Key parameters that typically require optimization include:

Temperature: Reaction rates are highly sensitive to temperature. For instance, in the synthesis of N-propargyl anilines, microwave irradiation at elevated temperatures was found to be effective. researchgate.net For hydrogenation reactions, temperatures between 40°C and 70°C have been explored to achieve high yields. researchgate.net

Solvent: The choice of solvent can significantly influence reaction outcomes by affecting solubility, reactivity, and catalyst performance. Methanol has been identified as a suitable solvent for certain hydrogenation reactions. researchgate.net

Catalyst System: The nature and loading of the catalyst are critical. For cross-coupling reactions, the choice of metal (e.g., palladium, nickel, rhodium) and ligand can dictate the efficiency and selectivity of the transformation. researchgate.netfrontiersin.orggoogle.com In phase-transfer catalysis for N-alkylation, a combination of catalysts like PEG-400, tetrabutylammonium (B224687) bromide, and tetramethylammonium (B1211777) chloride has been employed. google.com

Reaction Time: The duration of the reaction must be sufficient to ensure complete conversion of the starting materials but short enough to minimize the formation of degradation products or byproducts.

Pressure: For reactions involving gases, such as hydrogenation, the pressure of the gas is a key variable. researchgate.net

Base/Additives: In many reactions, the choice and amount of base or other additives are crucial. For example, potassium carbonate is a common base in N-alkylation reactions. researchgate.netorgsyn.org

A systematic approach to optimization, often involving a Design of Experiments (DoE) methodology, can be employed to efficiently explore the parameter space and identify the optimal conditions. The table below illustrates the impact of varying conditions on the yield of a generic aniline synthesis via hydrogenation. researchgate.net

| Entry | Temperature (°C) | Flow Rate (mL/min) | H₂ Pressure (MPa) | Yield (%) |

| 1 | 40 | 0.50 | 1.0 | 85 |

| 2 | 50 | 0.50 | 1.0 | 96 |

| 3 | 60 | 0.50 | 1.0 | 99 |

| 4 | 70 | 0.50 | 1.0 | 99 |

| 5 | 60 | 0.25 | 1.0 | 99 |

| 6 | 60 | 0.75 | 1.0 | 98 |

| 7 | 60 | 1.00 | 1.0 | 97 |

| 8 | 60 | 0.50 | 0.5 | 95 |

| 9 | 60 | 0.50 | 3.0 | 99 |

This table is illustrative and based on the optimization of aniline synthesis from nitrobenzene. researchgate.net The optimal conditions for this compound would require specific experimental determination.

By carefully tuning these parameters, it is possible to develop a robust and efficient synthesis of this compound with high yield and purity, suitable for both laboratory-scale and potential industrial production.

Radiochemical Synthesis and Precursor Development for Imaging Probes

Strategies for Fluorine-18 (B77423) Radiolabeling

The introduction of fluorine-18 into a molecule can be achieved through several synthetic strategies. The choice of method often depends on the substrate, desired radiochemical yield, and specific activity.

Direct nucleophilic substitution is a cornerstone of ¹⁸F-radiochemistry. This approach involves the reaction of cyclotron-produced, no-carrier-added [¹⁸F]fluoride with a precursor molecule containing a suitable leaving group. The efficiency of this Sₙ2 reaction is influenced by factors such as the nature of the leaving group, the solvent, temperature, and the presence of a phase-transfer catalyst like Kryptofix 222 (K₂₂₂).

In the context of synthesizing ¹⁸F-labeled aliphatic compounds, tosylates and nosylates are commonly employed as leaving groups. For instance, the radiosynthesis of ¹⁸F-labeled fluoropropyl tryptophan analogs has been achieved through nucleophilic [¹⁸F]fluorination, resulting in decay-corrected yields of 29-34% and radiochemical purities exceeding 99%. nih.gov Similarly, the synthesis of (S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamic acid ([¹⁸F]FSPG) utilizes the nucleophilic substitution of a protected naphthylsulfonyloxy-propyl-L-glutamate derivative with [¹⁸F]fluoride. nih.govresearchgate.net

The reactivity of the precursor is paramount. Studies comparing different leaving groups have shown that nosylates can be superior to tosylates, leading to higher radiolabeling yields under similar conditions. nih.gov This is attributed to the strong electron-withdrawing nature of the nitro group on the nosylate (B8438820), which makes the carbon atom more susceptible to nucleophilic attack by [¹⁸F]fluoride.

An alternative to direct fluorination is the use of prosthetic groups, which are small, radiolabeled molecules that can be conjugated to a larger target molecule. This two-step approach is particularly useful for labeling sensitive biomolecules or when direct fluorination is challenging.

3-[¹⁸F]Fluoropropanesulfonyl chloride is a promising prosthetic agent for the ¹⁸F-labeling of amines. nih.gov Its synthesis involves a two-step process starting from a benzenesulfonate-based precursor. The resulting 3-[¹⁸F]fluoropropanesulfonyl chloride can then react with various aliphatic and aromatic amines to form stable ¹⁸F-labeled sulfonamides. nih.gov This method has been successfully applied to weakly nucleophilic amines, such as 4-nitroaniline, demonstrating its broad applicability. nih.gov The stability of the resulting sulfonamide bond is a critical factor for in vivo imaging applications. nih.gov

Precursor Molecule Design and Reactivity in Radiosynthesis

As previously mentioned, tosylate (-OTs) and nosylate (-ONs) groups are excellent leaving groups for nucleophilic substitution with [¹⁸F]fluoride. Their widespread use is due to their stability and high reactivity under typical radiolabeling conditions.

In a comparative study for the preparation of 3-[¹⁸F]fluoropropyl thiocyanate, the nosylate precursor demonstrated superior reactivity over the corresponding tosylate precursor. nih.gov The nosylate precursor yielded radiolabeling efficiencies of 75-85%, whereas the tosylate precursor provided yields of 45-55%. researchgate.net This difference in reactivity is a key consideration in the design of precursors for automated synthesis systems where high efficiency and reliability are paramount. nih.govresearchgate.net The choice of solvent can also influence the outcome, with dimethylformamide (DMF) sometimes resulting in lower yields compared to other solvents like acetonitrile (B52724). researchgate.net

| Precursor Type | Leaving Group | Typical Radiochemical Yield (%) | Reference(s) |

| Tosylate | -OTs | 45-55 | researchgate.net |

| Nosylate | -ONs | 75-85 | nih.govresearchgate.net |

This table presents typical radiochemical yields for the synthesis of 3-[¹⁸F]fluoropropyl thiocyanate, a related intermediate.

Azetidinium salts have emerged as effective precursors for the synthesis of [¹⁸F]fluoropropylamines. The ring-opening of an azetidinium salt by [¹⁸F]fluoride is a highly efficient reaction that proceeds under mild conditions. This strategy has been employed in the radiosynthesis of [¹⁸F]FP-CIT, a dopamine (B1211576) transporter imaging agent. researchgate.net The positively charged azetidinium ring enhances the reactivity towards the nucleophilic [¹⁸F]fluoride, leading to good radiochemical yields. This approach offers an attractive alternative to traditional methods that rely on precursors with leaving groups on an aliphatic chain.

Hydroxy-containing compounds are common starting materials in the synthesis of precursors for radiolabeling. The hydroxyl group itself is a poor leaving group for nucleophilic substitution. Therefore, it is typically converted into a more reactive functional group, such as a tosylate or nosylate.

Automation and Yield Optimization in Radiosynthesis

The clinical translation and widespread adoption of positron emission tomography (PET) tracers derived from 4-(3-Fluoropropyl)aniline and related structures are highly dependent on robust, reliable, and scalable synthesis methods. Automated radiosynthesis addresses this need by providing user-friendly, cGMP-compliant procedures that enhance reproducibility and minimize operator radiation exposure. The development of automated labeling procedures is crucial for preparing radiopharmaceuticals on a larger scale for clinical validation and eventual routine use. nih.gov

A notable example is the automated synthesis of (S)-4-(3-¹⁸F-Fluoropropyl)-ʟ-glutamic acid ([¹⁸F]FSPG), a PET radiotracer for imaging the system xC⁻ transporter. researchgate.net Historically, the clinical production of [¹⁸F]FSPG faced challenges due to the lack of dependable, automated methods. To overcome these limitations, an automated synthesis was successfully developed on the Trasis AllinOne™ synthesis module. researchgate.net This advancement represents a significant step toward the broader clinical adoption of [¹⁸F]FSPG by providing a more streamlined and user-friendly production method. researchgate.net The drive towards automation is a common theme in modern radiopharmacy, with commercial modules like the FASTlab synthesis platform also being used to develop simple, rapid, and safe procedures for other classes of radiopharmaceuticals. nih.gov Such automated systems are key to producing radiotracers with high radiochemical yields and purity, which are essential for clinical applications. nih.govresearchgate.net

Development of Radiolabeled Analogs for Specific Research Applications (e.g., SCD-1, System xC⁻ Transporter, EphB4 receptor)

The 3-fluoropropyl functional group, a key feature of this compound, serves as a valuable component for designing novel PET imaging probes. By incorporating this group into various molecular scaffolds, researchers have developed radiolabeled analogs to visualize and quantify the expression and activity of specific biological targets implicated in cancer and other diseases.

Stearoyl-CoA Desaturase-1 (SCD-1)

Stearoyl-CoA desaturase-1 (SCD-1) is an enzyme that is overexpressed in multiple types of solid tumors and is associated with poor patient prognosis. nih.gov To noninvasively assess SCD-1 levels, radiotracers have been developed based on known SCD-1 inhibitors. One such tracer is N-(3-[18F]fluoropropyl)-6-(4-(trifluoromethyl)benzoyl)-piperazin-1-yl)pyridazine-3-carboxamide ([¹⁸F]-FPPPT), which incorporates a 3-[¹⁸F]fluoropropyl group. nih.gov The radiosynthesis of [¹⁸F]-FPPPT was achieved in three steps, resulting in a radiochemical yield of 21%. nih.gov In vivo evaluation in mouse xenograft models demonstrated that PET imaging with [¹⁸F]-FPPPT could effectively differentiate between tumors with high and low SCD-1 expression, highlighting its potential as a specific imaging probe. nih.gov

System xC⁻ Transporter

The system xC⁻ transporter, an amino acid antiporter, is upregulated in various cancers, making it an attractive target for diagnostic imaging. (4S)-4-(3-[¹⁸F]fluoropropyl)-L-glutamate ([¹⁸F]FSPG) is a PET tracer specifically designed to image system xC⁻ activity. researchgate.netnih.govnih.gov Clinical studies have shown that [¹⁸F]FSPG is a promising tracer, particularly in non-small cell lung cancer (NSCLC), where it demonstrated a high cancer detection rate. nih.gov The uptake of [¹⁸F]FSPG in tumors has been shown to correlate significantly with the immunohistochemical expression of the xCT subunit of the system xC⁻ transporter. researchgate.netnih.gov Preclinical studies in animal models of hepatocellular carcinoma also showed excellent tumor visualization with high tumor uptake and low background signal. nih.gov

EphB4 Receptor

Ephrin receptor tyrosine kinases, particularly EphB4, play a crucial role in cancer progression and are considered promising targets for molecular imaging. researchgate.net Researchers have designed fluorine-18-labeled inhibitors based on a xanthine (B1682287) derivative scaffold to target the ATP-binding site of these receptors. By replacing a methyl group on a lead compound with a fluoropropyl group, the tracer [¹⁸F]3 was created. researchgate.net This modification was predicted by docking studies to preserve the compound's affinity for the receptor. researchgate.net The radiosynthesis of this tracer was achieved with a radiochemical yield of approximately 5% and high radiochemical purity (>98%). researchgate.net Initial cell-based experiments revealed that the resulting fluoropropyl-containing tracer exhibited specific, time-dependent binding and uptake in human melanoma cells that overexpress EphB4. researchgate.net

Table 1: Radiolabeled Analogs and Their Characteristics

| Radiotracer | Target | Reported Radiochemical Yield (Decay Corrected) | Key Finding |

|---|---|---|---|

| [¹⁸F]-FPPPT | Stearoyl-CoA Desaturase-1 (SCD-1) | 21% | Differentiated tumors with varying SCD-1 expression levels in vivo. nih.gov |

| [¹⁸F]FSPG | System xC⁻ Transporter | Not specified in provided abstracts. | Showed high cancer detection rate in NSCLC patients. researchgate.netnih.gov |

Derivatization Chemistry of 4 3 Fluoropropyl Aniline

Formation of Sulfonamide Derivatives

The synthesis of sulfonamides from primary amines like 4-(3-Fluoropropyl)aniline is a well-established and crucial transformation in organic and medicinal chemistry. ekb.egfrontiersrj.com The most common method involves the reaction of the primary amine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. ijarsct.co.inresearchgate.net The base, which can be an organic amine like triethylamine (B128534) or an inorganic base such as potassium carbonate, serves to neutralize the hydrochloric acid (HCl) generated during the reaction. ekb.eg

In this reaction, the nitrogen atom of the amino group in this compound acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. This process, known as sulfonylation, results in the formation of a stable sulfonamide bond (-SO₂-NH-). frontiersrj.com The general structure of the resulting sulfonamide is N-(4-(3-Fluoropropyl)phenyl)alkane/arenesulfonamide.

The reaction conditions can be optimized depending on the specific sulfonyl chloride and the desired yield. For instance, reactions are often carried out in solvents like diethyl ether or dichloromethane (B109758) at temperatures ranging from 0 °C to room temperature. ekb.eg While primary amines are generally highly reactive in this process, the specific electronic and steric properties of both the aniline (B41778) and the sulfonyl chloride can influence the reaction rate and outcome. ijarsct.co.inresearchgate.net A recent development in sulfonamide synthesis involves the reaction of sulfonimidoyl fluorides with anilines, catalyzed by Ca(NTf₂)₂, which proceeds with an inversion of the stereocenter at the sulfur atom. nih.gov

Table 1: General Conditions for Sulfonamide Synthesis from Anilines

| Parameter | Typical Conditions |

| Reactants | Primary/Secondary Amine, Sulfonyl Chloride |

| Base | Triethylamine (TEA), Pyridine, Potassium Carbonate (K₂CO₃) |

| Solvent | Dichloromethane (DCM), Diethyl ether, PEG-400 |

| Temperature | 0 °C to Room Temperature |

| Reaction Time | Typically several hours |

This table summarizes common conditions for the synthesis of sulfonamides from anilines and sulfonyl chlorides. ekb.eg

Acylation and Alkylation Reactions for Functionalization

The amino group of this compound can be readily functionalized through acylation and alkylation reactions. These reactions are fundamental for modifying the electronic and physical properties of the molecule and for introducing new functional groups.

Acylation is the process of introducing an acyl group (R-C=O) into a compound. For anilines, this typically involves a reaction with an acid chloride or an acid anhydride (B1165640) in the presence of a base. libretexts.org The lone pair of electrons on the nitrogen atom attacks the electrophilic carbonyl carbon of the acylating agent, forming an amide. This reaction is a type of nucleophilic acyl substitution. Friedel-Crafts acylation, which involves the acylation of the aromatic ring, is generally not successful with anilines because the amino group complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the ring towards electrophilic attack. libretexts.orglibretexts.org Therefore, acylation occurs at the nitrogen atom, yielding an N-acylated product.

Alkylation involves the introduction of an alkyl group. While direct N-alkylation of anilines with alkyl halides can be challenging due to the potential for multiple alkylations (polyalkylation), specific methods can achieve controlled mono- or di-alkylation. libretexts.org In contrast, C-alkylation of the aromatic ring can be achieved under specific catalytic conditions. For example, a method utilizing H₂O·B(C₆F₅)₃ as a catalyst has been shown to be highly selective for the para-C-alkylation of anilines using alkenes as alkylating agents. le.ac.uk This reaction proceeds with high selectivity for the position para to the amino group, which is already occupied in this compound, suggesting that ortho-alkylation might occur, though para-selectivity is dominant for other anilines. le.ac.uk

Table 2: Comparison of N-Acylation and C-Alkylation of Anilines

| Reaction Type | Reagents | Site of Reaction | Key Features |

| N-Acylation | Acid Chloride (RCOCl), Acid Anhydride ((RCO)₂O) | Amino Group (N-atom) | Forms an amide bond; deactivates the aromatic ring. libretexts.org |

| C-Alkylation | Alkenes, H₂O·B(C₆F₅)₃ catalyst | Aromatic Ring (C-atom) | Highly selective for the para position; activates the ring. le.ac.uk |

Application of Derivatization in Analytical Research

Derivatization is a widely used technique in analytical chemistry to modify target compounds, enhancing their detectability, improving chromatographic separation, or stabilizing them for analysis. mdpi.com For aniline compounds like this compound, which may lack a strong chromophore or fluorophore, derivatization is crucial for sensitive detection by methods such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS). sdiarticle4.com

The primary amino group of anilines is the most common target for derivatization. sdiarticle4.com Reagents can be introduced either before chromatographic separation (pre-column derivatization) or after separation but before detection (post-column derivatization). sdiarticle4.com

Common derivatization strategies for primary amines include:

Fluorogenic Labeling : Reagents like o-phthalaldehyde (B127526) (OPA), fluorescamine, and 9-fluorenylmethyl chloroformate (FMOC-Cl) react with primary amines to form highly fluorescent products, enabling sensitive detection. sdiarticle4.com

UV-Visible Labeling : For UV-Vis detection, reagents such as 1-fluoro-2,4-dinitrobenzene (B121222) (FDNB) are used to introduce a chromophore into the analyte molecule. sdiarticle4.com

GC-MS Derivatization : For GC-MS analysis, derivatization is used to increase the volatility and thermal stability of the analyte. A specific method for aniline quantification involves derivatization with 4-carbethoxyhexafluorobutyryl chloride, which creates a derivative with a strong molecular ion signal in the mass spectrum, allowing for positive identification and quantification. nih.gov

These derivatization techniques allow for the trace-level detection and quantification of aromatic amines in various complex matrices, including environmental and biological samples. nih.govnih.gov

Development of Novel Derivatization Reagents for Amine Compounds

The ongoing need for higher sensitivity and selectivity in analytical chemistry drives the development of new derivatization reagents for amine compounds. researchgate.net Research focuses on creating reagents that offer faster reaction times, milder reaction conditions, and unique fragmentation patterns in mass spectrometry for more confident identification.

Recent innovations include:

1,3-Oxazinoquinolin-4-one (Oq) based reagents : These novel reagents have been designed for the analysis of amines by high-resolution mass spectrometry. acs.orgfigshare.com Derivatization with these reagents allows for the clear distinction between primary amines, secondary amines, and other amine-containing compounds based on their characteristic positive fragment ions. acs.org This strategy enhances the accuracy of component identification in complex mixtures, such as natural orange juice. figshare.com

Benzofuran-based reagents : Compounds with a 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) skeleton have been widely used as fluorogenic reagents for amines. Research continues to refine these structures to improve their properties, such as water solubility and fluorescence characteristics. researchgate.net

Fluorescent reagents for HPLC : Novel pre-column fluorescent derivatization reagents, such as 2-(2-phenyl-1H-phenanthro-[9,10-d]imidazole-1-yl)-acetic acid (PPIA), have been developed for the analysis of primary aromatic amines. nih.govresearchgate.net These reagents react rapidly with amines to form stable, highly fluorescent derivatives that can be separated by HPLC and identified by online mass spectrometry, offering very low detection limits. nih.gov

The development of such advanced derivatization strategies provides powerful tools for amino group analysis, advancing qualitative and quantitative profiling in complex matrices. figshare.com

Spectroscopic Characterization and Structural Analysis Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For 4-(3-Fluoropropyl)aniline, a combination of 1H, 13C, and 19F NMR experiments provides a complete picture of its molecular framework.

Proton and Carbon-13 NMR spectra offer detailed information about the hydrogen and carbon environments within the this compound molecule.

1H NMR: The 1H NMR spectrum is expected to show distinct signals corresponding to the aromatic protons on the aniline (B41778) ring, the protons of the propyl chain, and the amine (NH2) protons. The aromatic protons typically appear as two doublets in the downfield region (approx. 6.5-7.5 ppm), characteristic of a 1,4-disubstituted benzene (B151609) ring. The propyl chain protons would present more complex splitting patterns due to coupling with each other and with the fluorine atom. The methylene (B1212753) group adjacent to the fluorine (CH2F) would appear as a triplet of doublets, while the methylene group adjacent to the aromatic ring (Ar-CH2) would be a triplet. The central methylene group (-CH2-) would exhibit a complex multiplet. The amine protons usually appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

13C NMR: The 13C NMR spectrum complements the 1H NMR data by identifying all unique carbon atoms. The spectrum would display six distinct signals: four for the aromatic carbons and two for the propyl chain carbons (as the terminal CH2F and the adjacent CH2 will have different chemical shifts). The carbon directly bonded to the fluorine atom will exhibit a large one-bond carbon-fluorine coupling constant (1JCF), a key identifying feature. The other carbons in the propyl chain and the aromatic ring will also show smaller long-range couplings to fluorine.

Table 1: Predicted 1H and 13C NMR Chemical Shifts and Couplings for this compound Note: These are estimated values based on analogous structures. Actual experimental values may vary.

| Atom | Technique | Predicted Chemical Shift (ppm) | Predicted Multiplicity & Coupling Constants (J in Hz) |

|---|---|---|---|

| Aromatic CH (ortho to NH2) | 1H NMR | 6.6-6.8 | Doublet, J ≈ 8.5 Hz |

| Aromatic CH (ortho to propyl) | 1H NMR | 7.0-7.2 | Doublet, J ≈ 8.5 Hz |

| NH2 | 1H NMR | 3.5-4.5 | Broad Singlet |

| Ar-CH2- | 1H NMR | ~2.7 | Triplet, J ≈ 7.5 Hz |

| -CH2-CH2-CH2- | 1H NMR | ~2.0 | Multiplet (Quintet of Triplets) |

| -CH2-F | 1H NMR | ~4.5 | Triplet of Doublets, 2JHF ≈ 47 Hz, 3JHH ≈ 6 Hz |

| C-NH2 | 13C NMR | ~145 | Singlet |

| C-CH2 | 13C NMR | ~130 | Singlet (small 4JCF) |

| Aromatic CH (ortho to NH2) | 13C NMR | ~115 | Singlet (small 3JCF) |

| Aromatic CH (ortho to propyl) | 13C NMR | ~129 | Singlet (small 5JCF) |

| Ar-CH2- | 13C NMR | ~32 | Triplet, 3JCF ≈ 5 Hz |

| -CH2-CH2-CH2- | 13C NMR | ~30 | Triplet, 2JCF ≈ 20 Hz |

Given the presence of a fluorine atom, 19F NMR spectroscopy is a highly sensitive and informative technique for characterizing this compound. chemrxiv.org The 19F nucleus is 100% naturally abundant and has a high gyromagnetic ratio, resulting in strong signals and a wide range of chemical shifts that are very sensitive to the local electronic environment. chemrxiv.org

In the 19F NMR spectrum of this compound, a single signal is expected. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. The signal's multiplicity will be a triplet of triplets due to coupling with the two adjacent protons on the same carbon (a two-bond 2JHF coupling) and the two protons on the next carbon in the propyl chain (a three-bond 3JHF coupling). This distinct splitting pattern is a powerful confirmation of the 3-fluoropropyl moiety. This technique is particularly valuable for studying fluorinated compounds in complex mixtures, as the large chemical shift dispersion often leads to well-resolved, unambiguous signals. nih.gov

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) Spectroscopy: The IR spectrum of this compound would feature characteristic absorption bands. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm-1 region. Aromatic C-H stretching vibrations would be observed just above 3000 cm-1, while aliphatic C-H stretches from the propyl chain would appear just below 3000 cm-1. The C=C stretching vibrations within the aromatic ring typically produce signals in the 1500-1600 cm-1 range. A strong band corresponding to the C-N stretching vibration is expected around 1250-1350 cm-1. Crucially, a strong absorption band due to the C-F stretching vibration would be present in the 1000-1100 cm-1 region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. While N-H and C-F stretches are visible, aromatic C=C stretching and the symmetric "ring breathing" mode (around 1000 cm-1) often give very strong and sharp signals in the Raman spectrum, which is highly sensitive to the symmetry of the molecule. researchgate.netresearchgate.net

Table 2: Characteristic IR and Raman Vibrational Frequencies for this compound

| Vibrational Mode | Technique | Expected Wavenumber (cm-1) | Intensity |

|---|---|---|---|

| N-H Asymmetric & Symmetric Stretch | IR | 3300 - 3500 | Medium-Strong |

| Aromatic C-H Stretch | IR, Raman | 3000 - 3100 | Medium |

| Aliphatic C-H Stretch | IR, Raman | 2850 - 2960 | Medium |

| Aromatic C=C Stretch | IR, Raman | 1500 - 1620 | Strong |

| N-H Scissoring | IR | 1590 - 1650 | Medium-Strong |

| C-N Stretch | IR | 1250 - 1350 | Strong |

| C-F Stretch | IR | 1000 - 1100 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Behavior

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light, providing insights into the electronic transitions within a molecule. The spectrum of this compound is dominated by the aniline chromophore. Aniline itself typically displays two main absorption bands. nist.gov The first, a strong band around 230-240 nm, is attributed to a π→π* transition within the benzene ring. researchgate.net A second, weaker band around 280-290 nm is due to an n→π* transition, involving the lone pair of electrons on the nitrogen atom and the aromatic π-system. researchgate.net The presence of the 3-fluoropropyl group, being an alkyl substituent, is expected to cause a small red shift (shift to longer wavelength) of these absorption maxima compared to unsubstituted aniline. This technique is useful for quantitative analysis and for studying interactions that affect the molecule's electronic structure. youtube.comnih.gov

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Molecular Identification

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. In MS, the molecule is ionized and the mass-to-charge ratio (m/z) of the resulting ion is measured.

For this compound (C9H12FN), the high-resolution mass spectrum would show a molecular ion peak (M+•) at an m/z value corresponding to its exact molecular weight (153.0954). The presence of this peak confirms the molecular formula.

Tandem mass spectrometry (MS/MS) involves isolating the molecular ion and subjecting it to fragmentation, which provides structural information. nih.gov The fragmentation pattern is predictable based on the molecule's structure. Key fragmentation pathways for the this compound molecular ion would likely include:

Loss of the propyl chain via cleavage of the benzylic C-C bond.

Loss of HF from the propyl chain.

Fragmentation within the propyl chain.

Analyzing these fragment ions allows for the unambiguous confirmation of the connectivity of the atoms within the molecule. nih.govresearchgate.net

X-ray Diffraction (XRD) for Crystalline Derivatives and Structural Confirmation

X-ray diffraction is the most definitive method for determining the three-dimensional atomic arrangement of a substance in its crystalline solid state. researchgate.net While this compound itself may be a liquid or a low-melting solid, its structure can be unequivocally confirmed by forming a crystalline derivative (e.g., a hydrochloride salt, a co-crystal, or a metal complex) and analyzing it via single-crystal XRD. mdpi.com

This technique involves directing a beam of X-rays onto a single crystal. The resulting diffraction pattern is unique to the crystal's internal structure. By analyzing the positions and intensities of the diffracted beams, it is possible to calculate the precise coordinates of every atom (excluding hydrogen) in the unit cell. This provides unambiguous data on bond lengths, bond angles, and intermolecular interactions, offering the ultimate confirmation of the molecular structure. mdpi.com

Advanced Analytical Methodologies for Compound Characterization and Quantification

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive organic compounds like "4-(3-Fluoropropyl)aniline". The development of a robust HPLC method involves the systematic optimization of several parameters to achieve the desired separation and quantification.

A typical reversed-phase HPLC (RP-HPLC) method is often the first choice for aniline (B41778) derivatives. researchgate.netrsc.org Method development begins with the selection of an appropriate stationary phase, commonly a C18 or C8 column, which separates compounds based on their hydrophobicity. The mobile phase, usually a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol, is then optimized. rsc.orgscielo.br A gradient elution, where the proportion of the organic modifier is increased over time, is often employed for initial analysis to separate the target analyte from potential impurities with varying polarities. pharmtech.com Key parameters such as column temperature, flow rate, and injection volume are fine-tuned to achieve optimal peak shape, resolution, and analysis time. scielo.brpharmtech.com Detection is commonly performed using a UV detector, as the aromatic ring in "this compound" provides strong chromophoric activity.

Once developed, the method must be validated according to guidelines from bodies like the International Conference on Harmonisation (ICH) to ensure it is fit for its intended purpose. pharmtech.comdemarcheiso17025.com Validation demonstrates that the method is reliable, reproducible, and accurate for the quantification of "this compound". scispace.com

Table 1: Illustrative HPLC Method Parameters for this compound Analysis

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 150 x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Elution Mode | Gradient |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Injection Volume | 10 µL |

| Detector | UV at 254 nm |

While "this compound" itself is not chiral, it can be a crucial intermediate in the synthesis of chiral molecules. In such cases, assessing the stereoisomeric purity of downstream products is vital. Chiral HPLC is the premier technique for separating enantiomers. This is exemplified in the analysis of stereoisomers of "4-(3-fluoropropyl)-glutamic acid," a derivative synthesized using precursors related to "this compound". nih.govnih.gov

For such analyses, a chiral stationary phase (CSP) is employed. nih.govnih.gov These phases contain a chiral selector that interacts differently with each enantiomer, leading to different retention times and thus, separation. Common CSPs are based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins. researchgate.net In the case of "4-(3-fluoropropyl)-glutamic acid" stereoisomers, a Chirex 3126 column with a mobile phase of acetonitrile and aqueous copper sulfate (B86663) solution was successfully used to resolve four stereoisomers without derivatization. nih.govnih.gov This demonstrates that a well-chosen chiral HPLC system can provide excellent resolution for assessing the enantiomeric excess of compounds derived from "this compound". nih.govnih.gov

For applications requiring ultra-high sensitivity, HPLC coupled with an electrochemical detector (ECD) offers a powerful alternative to UV detection. mdpi.com ECD is particularly suitable for compounds that can be easily oxidized or reduced, such as aromatic amines. researchgate.net The detector measures the current generated by the analyte's redox reaction at an electrode surface as it elutes from the column.

An HPLC-ECD method was developed for monitoring exposure to a related compound, "3-Chloro-4-fluoroaniline" (CFA), by detecting its urinary metabolite. researchgate.net This method demonstrated a very low limit of detection (≤0.01 mg/L) and high precision. researchgate.net The selectivity of ECD is a major advantage, as only electroactive compounds will produce a signal, significantly reducing interference from matrix components. mdpi.comresearchgate.net This makes HPLC-ECD a highly suitable technique for trace-level quantification of "this compound" or its metabolites in complex biological or environmental samples.

Integrating HPLC with Mass Spectrometry (HPLC-MS) combines the superior separation capabilities of HPLC with the powerful identification and quantification abilities of MS. nih.gov This hyphenated technique provides not only retention time data but also mass-to-charge ratio (m/z) information, which offers exceptional specificity and structural information. nih.gov

For the analysis of "4-fluoroaniline" in a pharmaceutical product, a sensitive HPLC-MS method was developed using a single quadrupole mass spectrometer in single ion monitoring (SIM) mode. nih.gov This approach allows for the highly selective detection of the target analyte by monitoring its specific m/z value. For more complex analyses, tandem mass spectrometry (LC-MS/MS) can be used to further enhance selectivity and sensitivity by monitoring specific fragmentation transitions of the parent ion. nih.govsemanticscholar.org An LC-MS/MS method developed for 39 primary aromatic amines in human urine demonstrated limits of detection in the low ng/mL range. nih.gov Such a method would be readily adaptable for the trace analysis of "this compound," providing unambiguous identification and precise quantification.

Comparison with Gas Chromatography (GC) for Volatile Derivatives

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While HPLC is generally preferred for aniline derivatives due to their polarity and lower volatility, GC can be a viable alternative, particularly when coupled with mass spectrometry (GC-MS). thermofisher.comresearchgate.net

A primary challenge with analyzing anilines by GC is their polar nature, which can lead to poor peak shape and column adsorption. thermofisher.com To overcome this, a derivatization step is often required to convert the polar amine group into a less polar, more volatile derivative. thermofisher.comnih.gov For example, aromatic amines can be derivatized to their corresponding iodinated benzenes via a Sandmeyer-like reaction, which allows for sensitive analysis by various GC-MS systems. nih.gov Although effective, this adds a sample preparation step that is not necessary for HPLC analysis. researchgate.netthermofisher.com Therefore, HPLC is often considered a more direct, faster, and simpler method for routine analysis of compounds like "this compound". researchgate.net

Table 2: Comparison of HPLC and GC for this compound Analysis

| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) |

|---|---|---|

| Principle | Separation in a liquid mobile phase based on partitioning with a solid stationary phase. | Separation in a gaseous mobile phase based on partitioning with a liquid or solid stationary phase. |

| Analyte Suitability | Excellent for non-volatile, polar, and thermally sensitive compounds. thermofisher.com | Requires volatile and thermally stable compounds. |

| Derivatization | Generally not required. researchgate.netthermofisher.com | Often necessary to increase volatility and improve peak shape. nih.gov |

| Speed & Simplicity | Often quicker and simpler due to the absence of a derivatization step. researchgate.net | Can be more time-consuming due to required sample preparation. thermofisher.com |

| Detection | UV, Electrochemical (ECD), Mass Spectrometry (MS). | Flame Ionization (FID), Nitrogen-Phosphorus (NPD), Mass Spectrometry (MS). |

Quality Control and Validation Parameters in Analytical Method Development

The validation of an analytical method is a formal, documented process that provides evidence that the method is suitable for its intended purpose. scispace.compharmaguideline.com It is a regulatory requirement in pharmaceutical analysis to ensure the reliability and accuracy of test results. pharmaguideline.com According to ICH guideline Q2(R1), several key parameters must be evaluated. pharmaguideline.com

Specificity/Selectivity : This is the ability of the method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity : Linearity demonstrates a direct proportional relationship between the concentration of the analyte and the analytical signal over a specified range. It is typically evaluated by analyzing a series of standards at different concentrations and is confirmed if the correlation coefficient (r²) is close to 1 (e.g., ≥0.999). demarcheiso17025.com

Range : The range is the interval between the upper and lower concentrations of the analyte for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

Accuracy : Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often determined by analyzing samples with a known concentration of the analyte (spiked samples) and calculating the percent recovery.

Precision : Precision is the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD) and is assessed at different levels:

Repeatability : Precision under the same operating conditions over a short interval.

Intermediate Precision : Within-laboratory variations (e.g., different days, analysts, or equipment). demarcheiso17025.com

Limit of Detection (LOD) : The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ) : The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. scielo.br

Robustness : Robustness measures the capacity of a method to remain unaffected by small, but deliberate, variations in method parameters (e.g., pH of the mobile phase, column temperature) and provides an indication of its reliability during normal usage. pharmtech.com

Table 3: Key Validation Parameters and Typical Acceptance Criteria

| Validation Parameter | Typical Acceptance Criterion (for Assay) |

|---|---|

| Linearity (Correlation Coefficient, r²) | ≥ 0.999 demarcheiso17025.com |

| Accuracy (% Recovery) | 98.0% - 102.0% |

| Precision (Repeatability, RSD) | ≤ 2% demarcheiso17025.com |

| Precision (Intermediate, RSD) | ≤ 2% demarcheiso17025.com |

| Specificity | Analyte peak is resolved from all other peaks. |

| Robustness | System suitability parameters remain within limits after minor changes. |

Chemical Reactivity and Mechanistic Investigations

Studies on Nitro Group Reduction Mechanisms

The synthesis of anilines, including fluorinated derivatives like 4-(3-Fluoropropyl)aniline, frequently involves the reduction of a corresponding nitroarene precursor. The conversion of a nitro group (-NO₂) to an amino group (-NH₂) is a fundamental transformation in organic chemistry. researchgate.netdntb.gov.ua Mechanistic studies have revealed that this reduction is not a simple, single-step process but involves a series of intermediates. acs.orgcdnsciencepub.com

Two primary pathways are generally considered for the catalytic hydrogenation of nitro compounds: the direct "hydrogenation" route and the "condensation" route. researchgate.net

Direct Hydrogenation Pathway: This mechanism involves the sequential addition of hydrogen to the nitro group. The process is believed to proceed through highly reactive intermediates such as nitrosobenzene (B162901) (Ar-N=O) and phenylhydroxylamine (Ar-NHOH). researchgate.net These intermediates are typically not isolated from the reaction medium as they are rapidly converted to the final aniline (B41778) product. researchgate.net This six-electron transfer process can be summarized as: PhNO₂ + 6H⁺ + 6e⁻ → PhNH₂ + 2H₂O. acs.org

Condensation Pathway: An alternative mechanism, often described as the Haber-Lukashevich or Shmonina' mechanism, involves the condensation of intermediates. researchgate.net In this route, the initially formed phenylhydroxylamine can react with unreacted nitrosobenzene to form an azoxybenzene (B3421426) (Ar-N(O)=N-Ar), which is then successively reduced to azobenzene (B91143) (Ar-N=N-Ar), hydrazobenzene (B1673438) (Ar-NH-NH-Ar), and finally cleaved to two molecules of the aniline. researchgate.net The condensation route is more commonly observed under strong base conditions. acs.org

A variety of reducing systems can accomplish this transformation, including catalytic hydrogenation with metals like palladium (Pd), platinum (Pt), or nickel (Ni), as well as chemical reduction using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media. dntb.gov.uaacs.orgresearchgate.netmdpi.com The choice of catalyst and reaction conditions can influence the prevailing mechanism and the efficiency of the reduction.

Table 1: Key Intermediates in Nitro Group Reduction

| Intermediate Species | Chemical Formula | Role in Mechanism |

|---|---|---|

| Nitrosobenzene | Ar-N=O | First intermediate in the direct hydrogenation pathway. |

| Phenylhydroxylamine | Ar-NHOH | Second intermediate in the direct pathway; can participate in condensation. researchgate.net |

| Azoxybenzene | Ar-N(O)=N-Ar | Key intermediate in the condensation pathway. researchgate.net |

| Azobenzene | Ar-N=N-Ar | Reduction product of azoxybenzene in the condensation pathway. |

| Hydrazobenzene | Ar-NH-NH-Ar | Final intermediate before cleavage to aniline in the condensation pathway. |

Nucleophilic Aromatic Substitution Mechanisms in Fluorinated Systems

The aromatic ring of this compound, particularly if further substituted with electron-withdrawing groups, can undergo Nucleophilic Aromatic Substitution (SNAr). This class of reaction is fundamentally different from the more common electrophilic aromatic substitution. In an SNAr reaction, the aromatic ring is electron-deficient and is attacked by a nucleophile, leading to the displacement of a leaving group. cdnsciencepub.com

The classical SNAr mechanism is a two-step addition-elimination process:

Addition Step: A nucleophile attacks the carbon atom bearing the leaving group, breaking the aromaticity of the ring and forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. cdnsciencepub.comresearchgate.net This step is typically the rate-determining step because it involves the loss of aromatic stabilization. researchgate.net

Elimination Step: The leaving group departs, and the aromaticity of the ring is restored. This step is generally fast. researchgate.netresearchgate.net

For an SNAr reaction to proceed efficiently, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) positioned ortho or para to the leaving group. researchgate.netacs.org These groups are essential for stabilizing the negative charge of the Meisenheimer intermediate through resonance. acs.orgcdnsciencepub.com

In fluorinated systems, an interesting "element effect" is observed. The reactivity order for halogens as leaving groups in SNAr is often F > Cl > Br > I, which is the reverse of the order seen in SN1 and SN2 reactions. researchgate.net Although the C-F bond is the strongest carbon-halogen bond, its breakage is not part of the rate-determining step. cdnsciencepub.com Instead, fluorine's high electronegativity provides a strong inductive effect that makes the carbon atom it is attached to more electrophilic, thereby accelerating the initial nucleophilic attack. researchgate.net

More recently, computational and experimental studies have identified a concerted SNAr (cSNAr) mechanism. In this pathway, the bond formation with the incoming nucleophile and the bond cleavage of the leaving group occur in a single step, avoiding the formation of a high-energy Meisenheimer intermediate. researchgate.net This concerted mechanism is more likely when the aromatic ring lacks strong activating groups, making the Meisenheimer complex less stable. mdpi.com

Radical Chain Mechanisms in Fluorination Processes

The introduction of the fluorine atom onto the propyl side chain of this compound likely involves a fluorination process that can proceed via a radical chain mechanism. Radical fluorination offers a complementary approach to ionic (nucleophilic or electrophilic) methods and is particularly useful for functionalizing unactivated C-H bonds. acs.org

A typical radical chain mechanism consists of three distinct stages:

Initiation: The process begins with the formation of radicals. This can be achieved by the homolytic cleavage of a weak bond in a radical initiator, often induced by heat or UV light. For fluorination, this step generates a fluorine atom (F•) or another radical species that can initiate the chain.

Propagation: This stage consists of a self-sustaining cycle of two or more steps. In the context of C-H fluorination, a radical abstracts a hydrogen atom from the alkyl chain to form a carbon-centered radical. This alkyl radical then reacts with a fluorine source to form the C-F bond and regenerate a new radical, which continues the chain.

Termination: The reaction ceases when two radicals combine to form a non-radical species.

A variety of reagents can serve as sources of atomic fluorine for trapping the carbon-centered radical. Historically, highly reactive sources like fluorine gas (F₂) and xenon difluoride (XeF₂) were used. researchgate.netacs.org More recently, safer and more selective electrophilic N-F reagents, such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor®, have become common fluorine atom transfer agents in radical reactions. researchgate.netacs.orgnih.gov These modern reagents have led to a significant expansion in the scope and applicability of radical fluorination. researchgate.net

The generation of the initial alkyl radical can be achieved through various methods, including the abstraction of a hydrogen atom from a C-H bond or the decarboxylation of a carboxylic acid precursor (a Hunsdiecker-type reaction). researchgate.netacs.org Photocatalysis, often using iridium or ruthenium complexes, has emerged as a powerful tool for generating radicals under mild conditions for subsequent fluorination. researchgate.net

C-H Bond Activation and Functionalization of Anilines

Direct C-H bond activation has become a powerful strategy for the functionalization of anilines, offering a more atom- and step-economical alternative to traditional cross-coupling reactions that require pre-functionalized starting materials. acs.orgacs.org This approach involves the cleavage of a C-H bond on the aromatic ring and its replacement with a new C-C, C-N, or C-O bond, typically catalyzed by a transition metal. nih.gov

A significant challenge in the C-H functionalization of anilines is achieving selectivity. Anilines possess two reactive sites: the C-H bonds of the aromatic ring and the N-H bonds of the amino group. This can lead to competitive N-functionalization (e.g., Buchwald-Hartwig amination). researchgate.net To overcome this, the amino group is often protected or used as a directing group. researchgate.netresearchgate.net

A common strategy involves attaching a directing group to the aniline nitrogen. This group coordinates to the metal catalyst (commonly palladium or rhodium), positioning it in close proximity to an ortho C-H bond. researchgate.netresearchgate.net This chelation assistance facilitates the cleavage of the ortho C-H bond, leading to highly regioselective functionalization. researchgate.net The C-H cleavage step often proceeds through a Concerted Metalation-Deprotonation (CMD) mechanism, where the C-H bond is broken with the assistance of a base in the coordination sphere of the metal.

While ortho-functionalization is most common, methods for meta- and para-selective C-H functionalization have also been developed using specifically designed directing group templates or exploiting the intrinsic electronic properties of the substrate. acs.orgacs.org Recent advances have also focused on the challenging C-H functionalization of unprotected anilines, avoiding the need for protection-deprotection steps. researchgate.netresearchgate.net This has been achieved by using specialized ligands that cooperate in the C-H cleavage step and kinetically favor C-H activation over N-H amination. researchgate.net

Table 2: Common Catalysts and Mechanisms in Aniline C-H Activation

| Catalyst Type | Common Metal | Typical Regioselectivity | Key Mechanistic Feature |

|---|---|---|---|

| Palladium-Catalyzed | Pd(II) | Ortho (directed), Para (non-directed) | Chelation-assistance with directing groups; CMD pathway. nih.gov |

| Rhodium-Catalyzed | Rh(I), Rh(III) | Ortho | Oxidative addition or electrophilic rhodation. researchgate.netmdpi.com |

| Ruthenium-Catalyzed | Ru(II) | Meta, Para | Use of specialized ligands and templates. |

| Nickel-Catalyzed | Ni(II) | Ortho | Single Electron Transfer (SET) pathways with alkyl halides. cdnsciencepub.com |

Solvent Effects on Reactivity (e.g., Hexafluoroisopropanol)

The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a chemical reaction. Hexafluoroisopropanol (HFIP) is a fluorinated alcohol that has gained significant attention as a "non-innocent" or promoting solvent, particularly in transition metal-catalyzed reactions like C-H activation. acs.orgresearchgate.net

The unique properties of HFIP that contribute to its effects include:

Strong Hydrogen-Bond-Donating Ability: HFIP is an exceptionally strong hydrogen-bond donor, which allows it to form networks and interact with anions, substrates, and catalysts. cdnsciencepub.comacs.org

High Polarity and Ionizing Power: It effectively stabilizes charged intermediates and transition states, such as carbocations or cationic metal complexes. researchgate.net

Low Nucleophilicity: Despite being an alcohol, the electron-withdrawing nature of the two trifluoromethyl groups makes its oxygen atom very non-nucleophilic, preventing it from interfering in reactions as a reactant. cdnsciencepub.com

In the context of reactions involving anilines, HFIP can play several roles. For C-H functionalization, HFIP has been shown to be an irreplaceable solvent for achieving high yields and selectivity, especially in distal (meta/para) functionalizations. acs.org It can stabilize cationic intermediates and activate catalysts by forming hydrogen bonds with ligands or counter-ions. acs.org This interaction can increase the electrophilicity of the catalytic species, making it more reactive towards C-H bond cleavage. acs.org

In radical aromatic aminations, HFIP is proposed to increase the electrophilicity of cationic radical species by forming hydrogen bonds with their counter-ions. mdpi.com This decreased ion pairing leaves the radical cation more reactive, enabling it to react with even electron-poor arenes, thereby expanding the substrate scope of the reaction. mdpi.com Similarly, in acid-catalyzed hydroarylation of olefins with anilines, HFIP can both protonate the alkene to generate a carbocation and stabilize the rate-determining transition state through hydrogen bonding with the counter-anion. acs.orgnih.gov

Perfluoroalkylation of Amino Aromatic Compounds

The introduction of perfluoroalkyl groups (Rf), such as -CF₃, into aromatic compounds is of great interest in medicinal chemistry, as these moieties can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity. nih.gov Due to the electron-rich nature of the aniline ring, it is a suitable substrate for perfluoroalkylation, which typically proceeds through a radical mechanism. researchgate.net

The high electronegativity of fluorine makes perfluoroalkyl groups strongly electron-withdrawing, and consequently, perfluoroalkyl radicals (Rf•) are electrophilic. researchgate.net This polarity matching—an electrophilic radical and an electron-rich aromatic ring—makes the reaction favorable. The general mechanism for the radical perfluoroalkylation of anilines involves a Homolytic Aromatic Substitution (SHAr) pathway:

Generation of the Rf• Radical: The perfluoroalkyl radical is typically generated from a precursor like a perfluoroalkyl iodide (Rf-I) or bromide (Rf-Br), or from reagents like Togni's or Umemoto's reagents. Visible-light photoredox catalysis is a widely used method for this step. researchgate.net An excited photocatalyst reduces the Rf-X precursor, causing it to fragment into Rf• and a halide anion. acs.org

Radical Addition: The electrophilic Rf• radical adds to the electron-rich aniline ring, usually at the ortho or para position, to form a resonance-stabilized cyclohexadienyl radical intermediate.

Rearomatization: The cyclohexadienyl radical intermediate is then oxidized to a carbocation (a Wheland intermediate). researchgate.net This oxidation can be performed by the oxidized photocatalyst, regenerating its ground state, or by another oxidant in the system.

Deprotonation: A base removes a proton from the carbocation, restoring the aromaticity of the ring and yielding the final perfluoroalkylated aniline product.

This photoredox approach allows the reaction to proceed under mild conditions and tolerates a wide range of functional groups, making it suitable for late-stage functionalization. While radical methods are common, other approaches involving transition-metal catalysis (e.g., with Ru, Pd, or Ni) have also been developed for the regioselective C-H perfluoroalkylation of anilines. researchgate.net

Research Implications Within Broader Fluorinated Aniline Chemistry: Material Science and Polymer Contexts

Synthesis of Conducting Copolymer Composites (e.g., Aniline (B41778) and 4-Fluoroaniline (B128567) Copolymers)

The synthesis of copolymers from aniline and fluorinated anilines, such as 4-fluoroaniline, is a well-established method to create materials with tunable properties. researchgate.netscirp.org Chemical oxidative polymerization is a common and convenient method for this synthesis, often using an oxidant like ammonium (B1175870) persulfate in an acidic medium. tandfonline.comnih.gov

The copolymerization of aniline with monomers like 3-fluoroaniline (B1664137) or 4-fluoroaniline allows for the creation of a series of new derivatives with varying chemical compositions by adjusting the monomer feed ratio. tandfonline.com Research has shown that aniline and fluoroaniline (B8554772) units are typically distributed uniformly along the copolymer chain. jmest.org This structural control enables the tailoring of the resulting polymer's physical properties. jmest.org For instance, studies on poly(aniline-co-3-fluoroaniline) have demonstrated that altering the monomer feed ratio directly impacts the final composition and characteristics of the copolymer. tandfonline.com

One of the key findings in the study of these copolymers is the effect on electrical conductivity. Generally, the incorporation of a fluoroaniline monomer into the polyaniline chain leads to a decrease in electrical conductivity. jmest.orgtandfonline.com This is attributed to the electron-withdrawing nature of the fluorine atom, which can reduce the conjugation length in the polymer backbone. jmest.org For example, the electrical conductivity of poly(aniline-co-3-fluoroaniline) derivatives has been observed to decrease as the content of 3-fluoroaniline increases. tandfonline.com Despite the reduction in conductivity, these copolymers remain valuable for applications where moderate conductivity is sufficient and other enhanced properties are prioritized.

Incorporation into Nanocomposite Materials

Fluorinated aniline copolymers are promising candidates for the fabrication of advanced nanocomposite materials. These materials combine the properties of the conducting polymer with those of nano-sized fillers, leading to synergistic effects and enhanced performance. A notable area of research is the development of nanocomposites incorporating metallic nanoparticles or carbon-based nanomaterials like graphene oxide. researchgate.netmdpi.com

For instance, a new series of nanocomposites was synthesized by doping poly(aniline-co-4-fluoroaniline) with silver nanoparticles through an in-situ chemical oxidative polymerization method. researchgate.net Characterization of these materials revealed that the nano-scale silver particles were well-integrated into the copolymer matrix. researchgate.net This interfacial interaction leads to a faster charge transfer process, which can enhance the electrical conductivity of the composite material. researchgate.net Such nanocomposites have potential applications in batteries, sensors, and electrochromic devices. researchgate.net

Similarly, the combination of polyaniline and its derivatives with graphene oxide (GO) has been explored to create high-performance anticorrosive coatings and other functional materials. mdpi.com GO/PANI nanocomposites can be prepared via in-situ polymerization, where the aniline monomer polymerizes in the presence of a GO suspension. mdpi.comnih.gov The resulting composites benefit from the excellent barrier properties of graphene and the electrochemical activity of the polyaniline, leading to significantly improved corrosion resistance for metal substrates. mdpi.com The development of polyaniline/graphene nanocomposites has also shown promise for applications in energy storage and as functional electrodes. researchgate.net The principles demonstrated in these studies suggest that poly(4-(3-Fluoropropyl)aniline) could be similarly incorporated into nanocomposites with materials like graphene, silver nanoparticles, or even fluorinated methacrylates to create novel materials with tailored functionalities. researchgate.netmdpi.com

Impact of Fluorine Substitution on Polymer Properties (e.g., Thermal Stability, Solubility)

The substitution of hydrogen with fluorine on the aniline ring has a profound impact on the resulting polymer's properties, particularly its thermal stability and solubility. These changes are crucial for the processability and durability of the final material.

Thermal Stability: Multiple studies have confirmed that the incorporation of fluorine atoms into the polyaniline backbone enhances the polymer's thermal stability. researchgate.netjmest.orgtandfonline.com Thermogravimetric analysis (TGA) of poly(aniline-co-fluoroaniline)s consistently shows that they are more thermally stable than the parent polyaniline homopolymer. researchgate.netjmest.org This increased stability is attributed to the high bond energy of the C-F bond. researchgate.nettandfonline.com For example, research on poly(aniline-co-2-fluoroaniline) and poly(aniline-co-3-fluoroaniline) revealed that the thermal stability increases with a higher content of the fluorinated monomer, which is linked to a more amorphous polymer structure. researchgate.netjmest.org However, some studies on halogenated PANI derivatives have noted a decrease in thermal stability compared to unsubstituted PANI, suggesting that the position and nature of the halogen are critical factors. rsc.org

Solubility: A significant challenge with polyaniline is its poor solubility in common organic solvents, which hinders its processability. rsc.org Fluorine substitution offers a viable solution to this problem. Copolymers of aniline and fluoroanilines generally exhibit improved solubility. researchgate.netjmest.org For example, poly(aniline-co-2-fluoroaniline) copolymers are highly soluble in solvents like N-methyl-2-pyrrolidinone (NMP), with solubility increasing as the degree of fluorination rises. jmest.org Similarly, poly(aniline-co-4-fluoroaniline) composites have shown good solubility in solvents such as DMF and DMSO. researchgate.net This enhanced solubility is due to the presence of C-F bonds, which can increase the flexibility of the macromolecule compared to the rigid structure of PANI. rsc.org

Table 1: Summary of Fluorine Substitution Effects on Polyaniline Properties

| Property | Effect of Fluorine Substitution | Rationale | Citations |

|---|---|---|---|

| Electrical Conductivity | Generally decreases with increasing fluorine content. | The electron-withdrawing nature of fluorine reduces conjugation in the polymer chain. | jmest.orgtandfonline.com |

| Thermal Stability | Generally increases. | The high bond energy of the C-F bond enhances the stability of the polymer backbone. | researchgate.netjmest.orgtandfonline.com |

| Solubility | Generally increases in organic solvents (e.g., NMP, DMSO). | The presence of C-F bonds increases the flexibility of the polymer chain. | researchgate.netrsc.orgjmest.orgresearchgate.net |

Research Applications and Emerging Directions in Chemical Biology

Development of Enzyme Inhibitors and Probes (e.g., Stearoyl-CoA Desaturase-1 (SCD-1), MTH1)

Stearoyl-CoA Desaturase-1 (SCD-1) is a critical enzyme in lipid metabolism, and its inhibition is a therapeutic strategy for metabolic diseases. nih.gov Similarly, the MTH1 enzyme is a target in cancer therapy due to its role in preventing the incorporation of damaged nucleotides into DNA. nih.gov While extensive research is underway to develop inhibitors for both SCD-1 and MTH1, a direct role for 4-(3-Fluoropropyl)aniline as a key precursor or structural component in the development of inhibitors for these specific enzymes is not prominently documented in currently available scientific literature. Further research may be necessary to explore the potential utility of this compound in the synthesis of novel inhibitors for SCD-1 and MTH1.

Synthesis of Transporter Imaging Agents (e.g., System xC⁻)

The primary and most well-documented application of the 3-fluoropropyl moiety, derived from precursors like this compound, is in the synthesis of positron emission tomography (PET) imaging agents. A notable example is (4S)-4-(3-[18F]fluoropropyl)-L-glutamic acid ([18F]FSPG), a radiotracer designed to measure the activity of the System xC⁻ transporter. nih.govnih.gov This transporter is an amino acid antiporter that is overexpressed in various cancer types, making it a valuable biomarker for tumor imaging. nih.govnih.gov

The synthesis of [18F]FSPG involves the labeling of a precursor molecule with the positron-emitting isotope fluorine-18 (B77423). researchgate.net The 3-fluoropropyl group is a key structural feature of this imaging agent, allowing for the stable incorporation of the radioisotope. The resulting radiotracer, [18F]FSPG, has demonstrated significant utility in preclinical and clinical settings for the detection of cancers such as hepatocellular carcinoma, non-small cell lung cancer, and breast cancer. nih.govresearchgate.net

Detailed studies have been conducted to synthesize and analyze all four stereoisomers of FSPG to ensure the stereochemical purity of the final cGMP-compliant [18F]FSPG used for clinical applications. nih.govnih.gov This rigorous quality control is essential for the safety and efficacy of the PET imaging agent. nih.govnih.gov